molecular formula C21H26N2O6S B15102397 Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B15102397
M. Wt: 434.5 g/mol
InChI Key: SAAZQVVLZYUJQQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a morpholin-4-ylacetyl group and an ethyl ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the 3,4-dimethoxyphenyl group. The morpholin-4-ylacetyl group is then attached through an amide bond formation. Finally, the ethyl ester is introduced to complete the synthesis. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • Ethyl (3,4-dimethoxyphenyl)acetate
  • Ethyl 4-((3,4-dimethoxyphenyl)imino)-1,4-dihydrobenzo[h]quinoline-3-carboxylate

Uniqueness

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholin-4-ylacetyl group, in particular, provides enhanced solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O6S/c1-4-29-21(25)19-15(14-5-6-16(26-2)17(11-14)27-3)13-30-20(19)22-18(24)12-23-7-9-28-10-8-23/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,22,24)

InChI Key

SAAZQVVLZYUJQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CN3CCOCC3

Origin of Product

United States

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